Cas no 139217-73-5 (sodium quinoline-2-sulfinate)

sodium quinoline-2-sulfinate 化学的及び物理的性質
名前と識別子
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- 2-Quinolinesulfinic acid, sodium salt
- sodium quinoline-2-sulfinate
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- インチ: 1S/C9H7NO2S.Na.H/c11-13(12)9-6-5-7-3-1-2-4-8(7)10-9;;/h1-6H,(H,11,12);;
- InChIKey: MCPREVAKPDWOKC-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC2=CC=CC=C2N=1)(O)=O.[NaH]
sodium quinoline-2-sulfinate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-724696-10.0g |
sodium quinoline-2-sulfinate |
139217-73-5 | 10g |
$5405.0 | 2023-05-26 | ||
Enamine | EN300-724696-0.5g |
sodium quinoline-2-sulfinate |
139217-73-5 | 0.5g |
$1207.0 | 2023-05-26 | ||
Enamine | EN300-724696-2.5g |
sodium quinoline-2-sulfinate |
139217-73-5 | 2.5g |
$2464.0 | 2023-05-26 | ||
Enamine | EN300-724696-0.1g |
sodium quinoline-2-sulfinate |
139217-73-5 | 0.1g |
$1106.0 | 2023-05-26 | ||
Enamine | EN300-724696-0.25g |
sodium quinoline-2-sulfinate |
139217-73-5 | 0.25g |
$1156.0 | 2023-05-26 | ||
Enamine | EN300-724696-1.0g |
sodium quinoline-2-sulfinate |
139217-73-5 | 1g |
$1256.0 | 2023-05-26 | ||
Enamine | EN300-724696-5.0g |
sodium quinoline-2-sulfinate |
139217-73-5 | 5g |
$3645.0 | 2023-05-26 | ||
Enamine | EN300-724696-0.05g |
sodium quinoline-2-sulfinate |
139217-73-5 | 0.05g |
$1056.0 | 2023-05-26 |
sodium quinoline-2-sulfinate 関連文献
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Zhifu Liu,Lichao Wang,Zhe Zhao J. Mater. Chem. A, 2016,4, 13155-13165
sodium quinoline-2-sulfinateに関する追加情報
Research Briefing on Sodium Quinoline-2-sulfinate (CAS: 139217-73-5) in Chemical Biology and Pharmaceutical Applications
Sodium quinoline-2-sulfinate (CAS: 139217-73-5) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique chemical properties and potential therapeutic applications. This sulfinate derivative of quinoline exhibits remarkable reactivity in radical reactions and serves as a versatile building block in medicinal chemistry. Recent studies have highlighted its role as a sulfonylating agent and its utility in the synthesis of biologically active molecules, particularly in the development of novel anti-inflammatory and anticancer agents.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated that sodium quinoline-2-sulfinate can effectively participate in photoinduced radical sulfonylation reactions, enabling the efficient synthesis of sulfone-containing compounds with potential pharmaceutical value. The research team utilized this compound to develop a series of quinoline-sulfonamide hybrids that showed promising activity against various cancer cell lines, with IC50 values in the low micromolar range. The study particularly noted the advantage of 139217-73-5 in maintaining good aqueous solubility while preserving the desired biological activity.
In the field of antimicrobial research, sodium quinoline-2-sulfinate has shown potential as a precursor for novel antibacterial agents. A recent publication in Bioorganic & Medicinal Chemistry Letters (2024) reported the development of sulfonamide derivatives using this compound that exhibited potent activity against drug-resistant Gram-positive bacteria, including MRSA strains. The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis while simultaneously inhibiting key metabolic enzymes.
The mechanistic studies of sodium quinoline-2-sulfinate have also advanced significantly. Cutting-edge research employing density functional theory (DFT) calculations has provided insights into the compound's radical generation pathways and reaction mechanisms. These computational studies, combined with experimental data, have established that 139217-73-5 can serve as an efficient sulfonyl radical precursor under mild conditions, making it particularly valuable for late-stage functionalization of complex molecules in drug discovery programs.
From a pharmaceutical development perspective, recent pharmacokinetic studies have investigated the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of sodium quinoline-2-sulfinate derivatives. The results indicate that while the parent compound has limited oral bioavailability, strategically modified derivatives show improved pharmacokinetic profiles. This finding has spurred interest in developing prodrug strategies to enhance the delivery of active sulfinate-containing therapeutics.
Looking forward, sodium quinoline-2-sulfinate continues to attract attention for its potential in targeted drug delivery systems. Preliminary studies suggest that the quinoline moiety can be exploited for selective accumulation in certain tissues, while the sulfinate group offers opportunities for controlled release mechanisms. Researchers anticipate that ongoing investigations into 139217-73-5 will yield novel therapeutic candidates in the coming years, particularly in oncology and infectious disease applications.
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